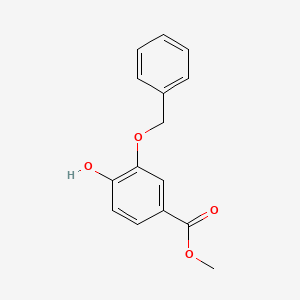

Methyl 3-(benzyloxy)-4-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

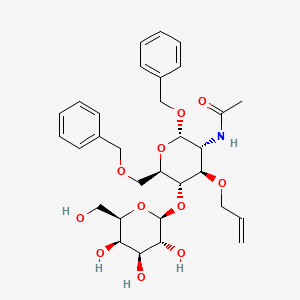

“Methyl 3-(benzyloxy)-4-hydroxybenzoate” is a chemical compound with the molecular formula C15H14O3 . It is related to other compounds such as “4-Benzyloxy-3-methoxybenzaldehyde” and "Methyl 3,4,5-tris(benzyloxy)benzoate" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, a target compound was successfully synthesized via a one-pot oxidizing process by sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA) .Molecular Structure Analysis

The molecular structure of “this compound” involves a benzene ring activated towards free radical attack . The compound “Methyl 3-{[(benzyloxy)carbonyl]amino}-3-deoxyhexopyranoside” has a similar structure . In the title compound, the aromatic rings are almost normal to one another, making a dihedral angle of 85.81 (10)° .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 242.27 g/mol . It has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Discovery in Natural Products

Methyl 3-(benzyloxy)-4-hydroxybenzoate, a phenolic compound, has been identified in natural sources such as liverworts. For instance, a study found a previously unreported compound, Methyl 4-(geranyloxy)-3-hydroxybenzoate, in the New Zealand liverwort Trichocolea hatcheri, indicating the compound's presence in natural flora (Baek et al., 1998).

Chemical Synthesis and Analysis

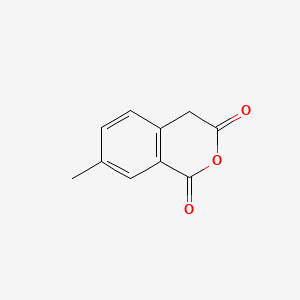

This compound, also known as methyl paraben, is synthesized and analyzed for various properties. A study detailed the single-crystal X-ray structure of methyl 4-hydroxybenzoate and examined its molecular interactions through Hirshfeld surface analysis (Sharfalddin et al., 2020).

Application in Liquid Crystal Technology

The compound has been utilized in the design of supramolecular dendrimers in liquid-crystalline phases. A study described the synthesis of monodendrons based on the AB3 building block methyl 3,4,5-trishydroxybenzoate, demonstrating its potential in advanced materials science (Balagurusamy et al., 1997).

Photodegradation Studies

The compound has been involved in studies related to the photodegradation of parabens, which include this compound. This research is essential in understanding the environmental impact and degradation pathways of these compounds (Gmurek et al., 2015).

Mechanism of Action

Target of Action

Methyl 3-(benzyloxy)-4-hydroxybenzoate, also known as methyl 4-hydroxy-3-phenylmethoxybenzoate, is a complex organic compoundCompounds with similar structures have been shown to interact with various biological targets .

Mode of Action

It’s worth noting that benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function.

Biochemical Pathways

For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents . Additionally, the compound may be involved in the modulation of indole-3-acetic acid (IAA) homeostasis in plant tissues .

Result of Action

For example, PRL-8-53, a nootropic substituted phenethylamine, has been shown to act as a hypermnesic drug in humans .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 4-hydroxy-3-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCHXLZPWLRMNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)

![(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride](/img/no-structure.png)